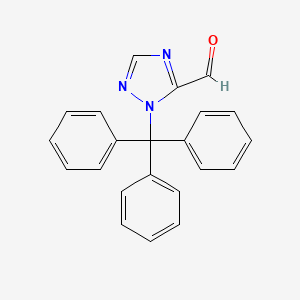

1-Trityl-1H-1,2,4-triazole-5-carbaldehyde

Description

Properties

IUPAC Name |

2-trityl-1,2,4-triazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O/c26-16-21-23-17-24-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNEVZPTVZIVFNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NC=N4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug development. This document details the synthetic pathways, experimental protocols, and analytical characterization of this compound, presenting data in a clear and accessible format for researchers in the field.

Introduction

This compound (CAS No. 146097-08-7) is a versatile intermediate used in the synthesis of more complex molecules with potential therapeutic applications. The trityl protecting group offers stability and allows for selective reactions at other positions of the triazole ring. The aldehyde functionality at the C5 position serves as a crucial handle for various chemical transformations, including the formation of Schiff bases, Wittig reactions, and reductive aminations, enabling the construction of diverse molecular scaffolds.

Synthesis Pathway

The synthesis of this compound is typically achieved in a two-step process starting from 1H-1,2,4-triazole. The first step involves the protection of the N1 position of the triazole ring with a trityl group. The subsequent step is the introduction of a formyl group at the C5 position of the protected triazole.

A plausible and commonly employed method for the formylation of electron-rich heterocyclic systems is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated in situ from a formamide (such as N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of 1-Trityl-1H-1,2,4-triazole

Materials:

-

1H-1,2,4-triazole

-

Trityl chloride

-

A suitable base (e.g., triethylamine, pyridine, or sodium hydride)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile, or DMF)

Procedure:

-

To a solution of 1H-1,2,4-triazole in an anhydrous solvent, add the base and stir at room temperature.

-

Slowly add a solution of trityl chloride in the same anhydrous solvent to the reaction mixture.

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 1-Trityl-1H-1,2,4-triazole.

Synthesis of this compound (via Vilsmeier-Haack Formylation)

Materials:

-

1-Trityl-1H-1,2,4-triazole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice bath

-

Sodium acetate solution

Procedure:

-

In a round-bottom flask, cool DMF in an ice bath.

-

Slowly add phosphorus oxychloride dropwise to the cooled DMF with stirring to form the Vilsmeier reagent.

-

To this mixture, add a solution of 1-Trityl-1H-1,2,4-triazole in DMF.

-

Allow the reaction mixture to stir at room temperature for several hours or until the starting material is consumed (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice and then neutralize with a cold aqueous solution of sodium acetate.

-

The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Caption: General experimental workflow for the synthesis.

Characterization Data

The following table summarizes the known physical and chemical properties of this compound. It should be noted that detailed, publicly available spectroscopic data is limited. The data presented here is based on available chemical database information.

| Property | Value |

| CAS Number | 146097-08-7 |

| Molecular Formula | C₂₂H₁₇N₃O |

| Molecular Weight | 339.40 g/mol |

| Appearance | Expected to be a solid |

| Purity | Typically >95% (commercial sources) |

| Storage Temperature | 2-8 °C |

Spectroscopic Data:

Detailed and verified spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound are not extensively reported in the readily accessible scientific literature. Researchers synthesizing this compound should perform a full suite of analytical tests to confirm its identity and purity. For analogous 1,2,4-triazole derivatives, the following characteristic signals can be expected:

-

¹H NMR: Aromatic protons of the trityl group typically appear as a multiplet in the range of 7.0-7.5 ppm. The proton of the triazole ring would be a singlet, and the aldehyde proton would be a singlet further downfield, typically above 9.0 ppm.

-

¹³C NMR: Aromatic carbons of the trityl group would appear in the aromatic region (approx. 120-145 ppm). The carbons of the triazole ring and the carbonyl carbon of the aldehyde would also have characteristic chemical shifts.

-

IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde group would be expected around 1680-1700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules. The 1,2,4-triazole core is a well-established pharmacophore found in numerous antifungal, antiviral, and anticancer agents. The aldehyde functionality allows for the introduction of diverse substituents, enabling the generation of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. While detailed experimental data is sparse in the public domain, the provided general protocols based on established chemical principles offer a solid foundation for its preparation. The importance of this compound as a synthetic intermediate underscores the need for further detailed studies and reporting of its comprehensive characterization data to support its broader use in the scientific community. Researchers are encouraged to perform thorough analytical validation upon synthesis.

An In-depth Technical Guide on 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in published literature, the following table summarizes its known properties and provides estimated values based on the characteristics of its constituent functional groups.

| Property | Value | Source/Justification |

| CAS Number | 146097-08-7 | [1][2] |

| Molecular Formula | C22H17N3O | [1][2] |

| Molecular Weight | 339.398 g/mol | [1][2] |

| Melting Point | Not available | Data not found in searches. Expected to be a solid at room temperature due to its high molecular weight and aromatic nature. |

| Boiling Point | Not available | Data not found in searches. Likely to decompose at high temperatures before boiling under atmospheric pressure. |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Sparingly soluble in alcohols. Insoluble in water. | Inferred from the nonpolar trityl group and the overall large organic structure. |

| Appearance | Expected to be a white to off-white crystalline solid. | Based on the typical appearance of similar organic compounds. |

Synthesis and Characterization

Caption: Conceptual workflow for the synthesis of the target compound.

General Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 1H-1,2,4-triazole-5-carbaldehyde in a suitable anhydrous solvent (e.g., pyridine or dichloromethane), an equimolar amount of trityl chloride is added portion-wise at 0 °C.

-

Reaction Progression: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization (Expected)

Below are the expected spectral characteristics based on the structure of the molecule.

¹H NMR Spectroscopy:

-

Trityl Group Protons: A multiplet in the aromatic region (approximately 7.0-7.5 ppm) integrating to 15 protons.

-

Triazole Proton: A singlet for the C3-H of the triazole ring, expected to be downfield (around 8.0-8.5 ppm).

-

Aldehyde Proton: A sharp singlet for the aldehyde proton, significantly downfield (around 9.5-10.5 ppm).

¹³C NMR Spectroscopy:

-

Trityl Carbons: Several signals in the aromatic region (approximately 125-145 ppm), with a quaternary carbon signal for the central carbon of the trityl group.

-

Triazole Carbons: Signals for the C3 and C5 carbons of the triazole ring. The C5 carbon, attached to the aldehyde, would be significantly deshielded.

-

Aldehyde Carbonyl Carbon: A signal in the highly deshielded region characteristic of aldehydes (approximately 180-190 ppm).

Infrared (IR) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong absorption band around 1700-1720 cm⁻¹.

-

C-H Stretch (Aldehyde): Characteristic weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

-

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

-

C=C and C=N Stretches (Aromatic and Triazole Rings): Multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry:

-

Molecular Ion Peak (M+): Expected at m/z = 339.

-

Major Fragmentation: A prominent peak corresponding to the stable trityl cation ([C(C₆H₅)₃]⁺) at m/z = 243 upon cleavage of the N-trityl bond.

Applications in Drug Development

The 1,2,4-triazole scaffold is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The aldehyde functionality can act as a reactive handle for further chemical modifications or as a pharmacophoric element itself, potentially interacting with biological targets.

Caption: Logical relationship of the compound's features to its drug development potential.

While no specific biological targets for this compound have been identified in the literature, its structural motifs suggest potential for investigation in several therapeutic areas. The trityl group, while often used as a protecting group, can also contribute to the lipophilicity and steric bulk of a molecule, influencing its pharmacokinetic and pharmacodynamic properties.

Experimental Protocols (General)

The following are generalized protocols for the characterization techniques mentioned above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

References

Unveiling the Structural Landscape of 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and synthetic aspects of 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde. While a definitive crystal structure for this specific molecule is not publicly available, this document leverages data from closely related analogs to offer valuable insights for researchers in medicinal chemistry and materials science. We present a plausible synthetic pathway and detailed experimental protocols, alongside a structural analysis of a comparable substituted 1,2,4-triazole.

Introduction: The Significance of 1,2,4-Triazoles

The 1,2,4-triazole moiety is a cornerstone in modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2] Derivatives of this versatile heterocycle exhibit a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, anticonvulsant, and anti-inflammatory properties.[3][4][5] The trityl group, a bulky hydrophobic moiety, is often employed in synthesis as a protecting group for heterocyclic amines, but its presence can also significantly influence the pharmacological profile of a molecule. The addition of a carbaldehyde group at the 5-position introduces a reactive site for further chemical modifications, making this compound a valuable intermediate for the synthesis of novel bioactive compounds.

Synthesis and Characterization Workflow

The synthesis and structural elucidation of a target compound like this compound follows a structured experimental workflow. This process begins with the synthesis of the core heterocycle, followed by functionalization, and culminates in purification and comprehensive structural analysis.

Caption: Workflow for the synthesis and structural analysis of this compound.

Proposed Experimental Protocols

While a specific published procedure for this compound is not available, the following protocols are based on established synthetic methodologies for 1,2,4-triazoles and their subsequent formylation.

Synthesis of 1-Trityl-1H-1,2,4-triazole

This procedure involves the protection of the 1H-1,2,4-triazole with a trityl group.

-

Materials: 1H-1,2,4-triazole, Trityl chloride (TrCl), Triethylamine (TEA), Anhydrous Dichloromethane (DCM).

-

Procedure:

-

To a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of trityl chloride (1.1 eq) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield 1-Trityl-1H-1,2,4-triazole.

-

Formylation of 1-Trityl-1H-1,2,4-triazole

The Vilsmeier-Haack reaction is a common method for formylating electron-rich heterocyclic rings.

-

Materials: 1-Trityl-1H-1,2,4-triazole, Anhydrous Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃).

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), cool anhydrous DMF to 0 °C.

-

Add phosphorus oxychloride (1.5 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 1-Trityl-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield this compound.

-

Structural Analysis: Insights from an Analog

In the absence of crystallographic data for the title compound, we present the data for a related structure, 1-tosyl-1H-1,2,4-triazole , to provide a reference for the expected geometry and packing of a substituted 1H-1,2,4-triazole.[6][7] The tosyl group, like the trityl group, is a bulky substituent attached to the N1 position of the triazole ring.

Crystallographic Data

The following table summarizes the crystallographic data for 1-tosyl-1H-1,2,4-triazole.[6][7]

| Parameter | Value |

| Chemical Formula | C₉H₉N₃O₂S |

| Formula Weight | 223.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.541(4) |

| b (Å) | 17.958(8) |

| c (Å) | 8.091(4) |

| β (°) | 111.16(4) |

| Volume (ų) | 1021.8(9) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.451 |

| F(000) | 464 |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 293(2) |

| Final R indices [I > 2σ(I)] | R1 = 0.0867, wR2 = 0.2289 |

| R indices (all data) | R1 = 0.1008, wR2 = 0.2526 |

Data obtained from the structural report of 1-tosyl-1H-1,2,4-triazole.[6][7]

Key Structural Features

In the structure of 1-tosyl-1H-1,2,4-triazole, the geometry around the sulfur atom is a distorted tetrahedron. A notable feature is the significant dihedral angle of 82.17(14)° between the plane of the triazole ring and the phenyl ring of the tosyl group.[6] This significant twist is due to steric hindrance between the two ring systems. A similar, likely more pronounced, steric effect would be expected for the three phenyl rings of the trityl group in this compound, influencing its molecular conformation and crystal packing. The crystal structure of the tosyl analog is stabilized by intermolecular C-H···N and C-H···O hydrogen bonds, which would likely be a feature in the crystal lattice of the title compound as well.[6]

Conclusion and Future Directions

This compound represents a valuable, yet structurally uncharacterized, building block for the development of novel chemical entities. This guide provides a robust framework for its synthesis and offers predictive insights into its molecular structure based on a closely related analog. The determination of the definitive single-crystal X-ray structure of the title compound is a critical next step. Such data would provide precise bond lengths, bond angles, and intermolecular interactions, which are invaluable for structure-based drug design and the development of new materials. Researchers are encouraged to use the provided protocols as a starting point for their synthetic and analytical endeavors.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. chemmethod.com [chemmethod.com]

- 4. researchgate.net [researchgate.net]

- 5. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Genesis of a Heterocyclic Powerhouse: An In-depth Technical Guide to the Discovery and History of 1,2,4-Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole core is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals, most notably the azole antifungals. This technical guide delves into the discovery and historical development of this pivotal heterocyclic scaffold, providing a comprehensive overview for researchers engaged in drug discovery and development. The journey of the 1,2,4-triazole ring system, from its initial synthesis to its establishment as a critical pharmacophore, is a testament to the enduring power of organic and medicinal chemistry.

The Dawn of Triazoles: Early Synthesis and Discovery

The history of the triazole ring system dates back to the late 19th century. In 1885, the German chemist Bladin first coined the name "triazole" for the carbon-nitrogen ring system C₂H₃N₃.[1] The initial forays into the synthesis of the 1,2,4-triazole core were pioneered by Guido Pellizzari and a collaborative effort from Alfred Einhorn and Karl Brunner. These early methods, while foundational, were often characterized by harsh reaction conditions and low yields.

The Pellizzari Reaction (1911)

Guido Pellizzari reported one of the first successful syntheses of 1,2,4-triazole derivatives through the condensation of an amide with an acylhydrazide.[2] This method, now known as the Pellizzari reaction, laid the groundwork for accessing this heterocyclic system.

Experimental Protocol: The Pellizzari Reaction

While the original 1911 publication in Gazzetta Chimica Italiana provides the foundational report, a generalized procedure based on subsequent refinements is as follows:

Objective: To synthesize a 3,5-disubstituted-1,2,4-triazole.

Materials:

-

Amide (e.g., Benzamide)

-

Acylhydrazide (e.g., Benzoylhydrazine)

-

High-boiling point solvent (optional)

Procedure:

-

An intimate mixture of the amide and acylhydrazide is prepared in equimolar amounts.

-

The mixture is heated to a high temperature, typically in the range of 140-250 °C, either neat or in a high-boiling point solvent.

-

The reaction is allowed to proceed for several hours, during which water is eliminated as a byproduct.

-

Upon cooling, the solid reaction mass is typically triturated with a suitable solvent (e.g., ethanol) to induce crystallization.

-

The crude product is collected by filtration and purified by recrystallization.

Reaction Scheme:

R-C(=O)NH-C(=O)-R' + R''-NHNH₂ --(Acid, Heat)--> 1,3,5-trisubstituted-1,2,4-triazole + 2 H₂O

Caption: Inhibition of Lanosterol 14α-demethylase by 1,2,4-Triazoles.

Quantitative Analysis of Early 1,2,4-Triazole Derivatives

The development of potent antifungal agents from the 1,2,4-triazole scaffold has been a result of extensive structure-activity relationship (SAR) studies. The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of some representative, albeit more contemporary, 1,2,4-triazole derivatives against various fungal pathogens. It is important to note that comprehensive quantitative data for the very earliest, historically synthesized derivatives is scarce in modern literature. The provided data illustrates the potency that has been achieved through chemical modification of the core scaffold.

| Compound Type/Reference | Fungal Strain | MIC (µg/mL) | Reference |

| Miconazole Analogue (5a) | Aspergillus flavus | 8-16 | [3] |

| Miconazole Analogue (5e) | Candida albicans | 0.5 | [3] |

| Triazolium Derivative (6a) | Aspergillus flavus | 16-64 | [3] |

| Piperidine-Substituted Triazole (7g) | Candida albicans | 0.009 nmol/mL | [4][5] |

| Piperidine-Substituted Triazole (8j) | Candida albicans | 0.007 nmol/mL | [4][5] |

| Benzotriazine-containing Triazole | Candida albicans | 0.0156 - 2.0 | [2][6] |

| Benzotriazine-containing Triazole | Cryptococcus neoformans | 0.0156 - 2.0 | [2][6] |

| Ravuconazole Analogue (14l) | Candida glabrata | 0.125 | [2][6] |

| Isavuconazole Analogue (14l) | Candida albicans | 0.125 | [2][6] |

Experimental Workflow: From Synthesis to Antifungal Screening

The discovery and development of novel 1,2,4-triazole antifungal agents follow a structured workflow, beginning with chemical synthesis and culminating in the assessment of biological activity.

Caption: General workflow for synthesis and antifungal screening.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol provides a generalized method for determining the Minimum Inhibitory Concentration (MIC) of a novel compound against a fungal strain.

Objective: To determine the in vitro antifungal activity of a synthesized 1,2,4-triazole derivative.

Materials:

-

Synthesized 1,2,4-triazole derivative

-

Fungal strain (e.g., Candida albicans)

-

RPMI-1640 medium (buffered with MOPS)

-

96-well microtiter plates

-

Spectrophotometer or plate reader (optional)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Inoculum Preparation: Grow the fungal strain on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline, adjusting the concentration to a defined cell density (e.g., 1-5 x 10⁶ CFU/mL).

-

Serial Dilution: Perform serial two-fold dilutions of the compound stock solution in RPMI-1640 medium directly in the wells of a 96-well plate. A row should be reserved for a positive control (fungus with no compound) and a negative control (medium only).

-

Inoculation: Add the standardized fungal inoculum to each well (except the negative control).

-

Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction) compared to the positive control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Conclusion

The journey of 1,2,4-triazole derivatives from their initial synthesis in the late 19th and early 20th centuries to their current status as indispensable therapeutic agents is a compelling narrative of scientific discovery and innovation. The foundational synthetic methods of Pellizzari and Einhorn-Brunner, though rudimentary by modern standards, opened the door to a class of compounds that would later revolutionize the treatment of fungal infections. The elucidation of their mechanism of action as inhibitors of ergosterol biosynthesis has provided a clear rationale for their efficacy and a roadmap for the design of new, more potent derivatives. For researchers in the field of drug development, the history of 1,2,4-triazoles serves as a powerful reminder of how fundamental organic chemistry can lead to profound advances in medicine.

References

- 1. catalog.hathitrust.org [catalog.hathitrust.org]

- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. odr.journals.ekb.eg [odr.journals.ekb.eg]

The Strategic Application of the Trityl Protecting Group in Triazole Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry and drug development, frequently synthesized via the robust and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). However, the presence of additional reactive functional groups in complex substrates necessitates the use of protecting groups to ensure reaction specificity and high yields. This technical guide provides a comprehensive overview of the critical role of the trityl (triphenylmethyl) protecting group in triazole synthesis. We will delve into its strategic application for the selective protection of primary alcohols and amines in substrates destined for CuAAC reactions, its impact on reaction outcomes, and detailed protocols for its introduction and removal.

Introduction: The Need for Protection in Triazole Synthesis

The CuAAC reaction is renowned for its high efficiency and exclusive formation of 1,4-disubstituted 1,2,3-triazoles. Despite its broad functional group tolerance, certain moieties, particularly primary alcohols and amines, can interfere with the catalytic cycle or lead to undesired side reactions. The trityl group, with its significant steric bulk, offers a solution by selectively masking these reactive sites. Its introduction is typically straightforward, and its lability under acidic conditions allows for facile removal post-cycloaddition, making it an invaluable tool in the multi-step synthesis of complex triazole-containing molecules.

The Role of the Trityl Group in Directing Triazole Synthesis

The primary function of the trityl group in the context of triazole synthesis is to act as a temporary blocking agent for nucleophilic functional groups. This ensures that these groups do not compete in the CuAAC reaction or other synthetic steps.

Ensuring Chemoselectivity

In substrates containing multiple reactive sites, such as a hydroxyl group and a terminal alkyne, the trityl group's large size allows for the selective protection of the less sterically hindered primary alcohol. This prevents potential side reactions, such as the coordination of the alcohol to the copper catalyst, which could inhibit the cycloaddition.

Impact on Regioselectivity

The regioselectivity of the CuAAC reaction, which overwhelmingly favors the 1,4-disubstituted triazole, is primarily dictated by the copper-catalyzed mechanism itself rather than by the steric bulk of a protecting group on the substrate. However, the presence of a bulky trityl group can influence the overall success and yield of the reaction by preventing non-productive binding of the substrate to the catalyst and ensuring the alkyne and azide moieties are appropriately presented for cycloaddition.

Experimental Protocols and Data

To illustrate the practical application of the trityl group, we present a three-step synthetic workflow for the preparation of a 1,2,3-triazole-containing diol, starting from but-2-yne-1,4-diol. This example highlights the selective protection of one of the primary alcohols, followed by the CuAAC reaction and subsequent deprotection.

Step 1: Selective Monotritylation of But-2-yne-1,4-diol

The selective protection of one of the two primary hydroxyl groups in but-2-yne-1,4-diol is a crucial first step. The steric hindrance of the trityl group favors the formation of the mono-protected product.

Experimental Protocol:

-

To a solution of but-2-yne-1,4-diol (1.0 eq) in dry pyridine, trityl chloride (1.05 eq) is added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature for 12-16 hours and monitored by TLC.

-

Upon completion, the reaction is quenched with methanol and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford 4-(trityloxy)but-2-yn-1-ol.

| Parameter | Value[1] |

| Starting Material | But-2-yne-1,4-diol |

| Protecting Agent | Trityl chloride |

| Solvent | Pyridine |

| Yield | 85% |

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The trityl-protected alkyne is then reacted with an azide, such as benzyl azide, in a classic CuAAC reaction to form the triazole ring.

Experimental Protocol:

-

To a solution of 4-(trityloxy)but-2-yn-1-ol (1.0 eq) and benzyl azide (1.1 eq) in a mixture of tert-butanol and water (1:1), sodium ascorbate (0.2 eq) is added, followed by copper(II) sulfate pentahydrate (0.1 eq).

-

The reaction mixture is stirred vigorously at room temperature for 24 hours.

-

After completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography to yield (1-benzyl-4-((trityloxy)methyl)-1H-1,2,3-triazol-4-yl)methanol.

| Parameter | Value |

| Alkyne | 4-(trityloxy)but-2-yn-1-ol |

| Azide | Benzyl azide |

| Catalyst System | CuSO₄·5H₂O / Sodium Ascorbate |

| Solvent | t-BuOH / H₂O |

| Yield (Protected) | High (literature suggests yields are generally high for CuAAC) |

| Yield (Unprotected Diol) | 90%[1] |

Note: While a specific yield for the trityl-protected substrate was not found, CuAAC reactions are known for their high efficiency. The yield for the unprotected diol is provided for comparison.

Step 3: Deprotection of the Trityl Group

The final step involves the removal of the acid-labile trityl group to unveil the free hydroxyl group on the triazole product.

Experimental Protocol:

-

The trityl-protected triazole (1.0 eq) is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 10% v/v).

-

The reaction is stirred at room temperature for 1-2 hours and monitored by TLC.

-

Upon completion, the solvent and excess TFA are removed under reduced pressure.

-

The residue is co-evaporated with toluene to remove residual acid.

-

The crude product is then purified by column chromatography or recrystallization to afford the final diol.

| Parameter | Value[1] |

| Starting Material | Trityl-protected triazole |

| Deprotecting Agent | Trifluoroacetic acid (TFA) |

| Solvent | Dichloromethane (DCM) |

| Yield | High (Specific yield from the cited synthesis is for a similar deprotection step) |

Visualization of Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic process and the mechanism of trityl group protection and deprotection.

Caption: Synthetic workflow for the preparation of a triazole diol.

Caption: Mechanism of trityl protection of an alcohol.

Caption: Mechanism of acid-catalyzed trityl deprotection.

Conclusion

The trityl protecting group is a highly effective and strategic tool in the synthesis of complex molecules containing the 1,2,3-triazole core. Its steric bulk allows for the selective protection of primary alcohols and amines, thereby preventing side reactions and ensuring high yields in subsequent transformations, most notably the copper-catalyzed azide-alkyne cycloaddition. The straightforward introduction and mild, acidic removal of the trityl group make it an essential component in the synthetic chemist's toolbox for the development of novel triazole-based pharmaceuticals and functional materials. The detailed protocols and workflow presented in this guide provide a practical framework for the successful implementation of trityl group protection in triazole synthesis.

References

The 1,2,4-Triazole Ring: A Technical Guide to Chemical Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole is a five-membered heterocyclic scaffold of immense interest in medicinal chemistry and drug development. Its prevalence in numerous clinically approved drugs stems from a unique combination of physicochemical properties, including high aromaticity, metabolic stability, and versatile reactivity, which allows for the creation of diverse molecular architectures. This technical guide provides an in-depth exploration of the chemical stability and reactivity of the 1,2,4-triazole core, supported by quantitative data, detailed experimental protocols, and logical diagrams to aid in research and development.

Core Structure and Physicochemical Properties

The 1,2,4-triazole ring consists of two carbon and three nitrogen atoms. Its aromatic character, derived from the delocalization of 6π electrons over the sp2 hybridized atoms, is the primary reason for its significant stability. The parent 1,2,4-triazole exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, which rapidly interconvert, with the 1H form being generally more stable.

The molecule is amphoteric, capable of being protonated or deprotonated. This dual acidic and basic nature is critical to its behavior in biological systems and its reactivity.

Quantitative Acidity and Basicity Data

The acid-base properties of the 1,2,4-triazole ring are quantified by its pKa values. These values are crucial for predicting the ionization state of the molecule at physiological pH, which in turn influences solubility, membrane permeability, and drug-target interactions.

| Parameter | pKa Value | Description |

| pKa (Protonated form) | 2.19 - 2.45 | Represents the acidity of the triazolium cation (C₂N₃H₄⁺).[1][2][3] |

| pKa (Neutral form) | 10.26 | Represents the acidity of the N-H proton on the neutral triazole ring.[1][2][3] |

Chemical Stability

The 1,2,4-triazole ring is known for its remarkable stability, a key feature that makes it a desirable scaffold in drug design. This stability extends across various conditions, including metabolic, thermal, and chemical challenges.

-

Aromaticity and Resonance : The aromatic nature of the ring confers significant resonance stabilization, making it resistant to degradation.[4][5]

-

Acidic and Basic Conditions : The ring is generally stable to hydrolysis under both strong acidic and basic conditions.[6] While extreme conditions can lead to degradation, the ring structure itself does not readily open.

-

Redox Stability : The triazole ring is relatively insensitive to oxidation and reduction reactions.[7][8]

-

Thermal Stability : 1,2,4-triazole derivatives are often thermally stable, with many compounds showing no significant decomposition below 200-250°C.[5][9]

-

Metabolic Stability : A hallmark of the 1,2,4-triazole moiety is its resistance to metabolic degradation by enzymes such as cytochrome P450s.[10][11] This property contributes to improved pharmacokinetic profiles, including longer half-lives and better bioavailability of drugs containing this ring.

Chemical Reactivity

Despite its stability, the 1,2,4-triazole ring possesses distinct sites of reactivity that can be exploited for chemical synthesis and modification.

Electrophilic Substitution

Due to the electron-withdrawing nature of the nitrogen atoms, electrophilic substitution on the carbon atoms of the triazole ring is difficult. Instead, reactions with electrophiles occur readily at the ring nitrogen atoms.[1]

-

Protonation : The ring is weakly basic and is readily protonated, typically at the N4 position in 1-substituted triazoles.[1][3]

-

N-Alkylation : This is the most common reaction. The regioselectivity of alkylation (N1 vs. N4) is highly dependent on the reaction conditions, including the base, solvent, and alkylating agent used. Generally, a mixture of 1- and 4-substituted isomers is formed.[12] The use of specific bases like DBU can favor the formation of the 1-substituted isomer.[3]

Nucleophilic Substitution

The carbon atoms (C3 and C5) of the 1,2,4-triazole ring are electron-deficient and thus susceptible to nucleophilic attack, particularly if a good leaving group (e.g., a nitro or halo group) is present on the carbon.[1][3]

Cycloaddition Reactions

The 1,2,4-triazole ring can be synthesized via cycloaddition reactions. The Huisgen 1,3-dipolar cycloaddition is a prominent method, often involving reactions between nitriles and azides or other 1,3-dipoles.[4][12][13] For instance, the reaction of a nitrile with a hydrazonoyl chloride can yield a 1,2,4-triazole ring.

Key Experimental Protocols

Detailed and reliable protocols are essential for reproducible research. Below are summarized methodologies for assessing stability and performing key reactions.

Protocol: Hydrolytic Stability Assessment (Forced Degradation)

This protocol is used to determine the stability of a 1,2,4-triazole-containing compound to acid and alkali hydrolysis.

-

Preparation of Solutions : Prepare stock solutions of the test compound in a suitable solvent (e.g., methanol, acetonitrile). Prepare acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.

-

Incubation : Add a small volume of the stock solution to separate vessels containing the acidic and basic solutions to achieve a final desired concentration (e.g., 50 µM).[8] A parallel sample in neutral buffer (pH 7.4) or purified water serves as a control.

-

Stress Conditions : Incubate the samples at an elevated temperature (e.g., 60°C) for a defined period.[8] Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Sample Quenching : At each time point, withdraw an aliquot and immediately neutralize it (add base to the acid sample, acid to the base sample) to stop the degradation. Dilute with the mobile phase to an appropriate concentration for analysis.

-

Analysis : Analyze the samples using a validated stability-indicating HPLC method (typically reverse-phase with UV or MS detection).

-

Data Interpretation : Quantify the remaining parent compound at each time point relative to the t=0 sample. Calculate the degradation rate constant and half-life (t₁/₂) under each condition.

Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes.

-

Reagent Preparation :

-

Test Compound : Prepare a stock solution (e.g., 10 mM in DMSO) and dilute to an intermediate concentration (e.g., 100 µM in acetonitrile).

-

Liver Microsomes : Thaw human or rat liver microsomes on ice and dilute to a working concentration (e.g., 1 mg/mL protein) in a phosphate buffer (e.g., 100 mM, pH 7.4).[14]

-

NADPH Regeneration System : Prepare a solution containing NADPH, a regenerating enzyme (e.g., glucose-6-phosphate dehydrogenase), and its substrate (e.g., glucose-6-phosphate) in phosphate buffer.[15] This provides a sustained source of the necessary cofactor.

-

-

Incubation :

-

Pre-warm the microsomal solution and test compound separately at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the NADPH regeneration system to the microsome/compound mixture. The final concentration of the test compound is typically 1 µM.

-

For a negative control, replace the NADPH system with a buffer to measure non-enzymatic degradation.

-

-

Time Points : Collect aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination : Stop the reaction at each time point by adding a cold quenching solution, typically acetonitrile containing an internal standard. This precipitates the microsomal proteins.

-

Sample Processing : Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.

-

LC-MS/MS Analysis : Quantify the remaining parent compound in each sample using a calibrated LC-MS/MS method.

-

Data Analysis : Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂ = 0.693/k) and intrinsic clearance (CLint).[15]

Protocol: General Procedure for N-Alkylation

This protocol describes a general method for the alkylation of the 1,2,4-triazole ring.

-

Reactant Setup : In a round-bottom flask, dissolve 1,2,4-triazole (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF, or acetonitrile).

-

Base Addition : Add a base (1.0 - 1.2 eq) to the solution. The choice of base is critical for regioselectivity. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[3] Stir the mixture at room temperature for 15-30 minutes to form the triazolide anion.

-

Alkylating Agent : Slowly add the alkylating agent (e.g., an alkyl halide or tosylate, 1.0 eq) to the reaction mixture.

-

Reaction Conditions : Stir the reaction at room temperature or heat as necessary (e.g., 60-80°C) until the reaction is complete, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

-

Workup :

-

Cool the reaction mixture to room temperature.

-

If a solid precipitate (inorganic salt) has formed, filter it off.

-

Remove the solvent under reduced pressure.

-

Perform an aqueous workup: dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and/or brine to remove any remaining inorganic salts and water-soluble byproducts.

-

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product, which is often a mixture of N1 and N4 isomers, by column chromatography on silica gel to isolate the desired regioisomer(s).[3]

Conclusion

The 1,2,4-triazole ring represents a privileged scaffold in modern drug discovery, offering an exceptional balance of chemical stability and synthetic versatility. Its inherent resistance to metabolic and chemical degradation provides a solid foundation for designing robust drug candidates. Simultaneously, its well-defined reactivity, particularly at the nitrogen atoms, allows for precise structural modifications to optimize pharmacological activity and pharmacokinetic properties. A thorough understanding of the principles outlined in this guide is paramount for any scientist working to harness the full potential of this remarkable heterocycle.

References

- 1. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates [mdpi.com]

- 6. database.ich.org [database.ich.org]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

A Comprehensive Review of Substituted 1,2,4-Triazole-5-Carbaldehydes: Synthesis, Reactions, and Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities. Among the various substituted triazoles, the 5-carbaldehyde derivatives represent a particularly valuable class of synthetic intermediates. The aldehyde functionality serves as a versatile handle for the construction of more complex molecular architectures, including Schiff bases, hydrazones, and other heterocyclic systems, which have shown significant promise in the development of novel antimicrobial, anticancer, and antiviral agents. This technical guide provides a comprehensive literature review on the synthesis, chemical transformations, and biological evaluation of substituted 1,2,4-triazole-5-carbaldehydes, with a focus on providing detailed experimental protocols and quantitative data to aid researchers in the field.

Synthesis of the 1,2,4-Triazole-5-Carbaldehyde Scaffold

The preparation of the 1,2,4-triazole ring system can be achieved through various synthetic strategies. While numerous methods exist for the general synthesis of 1,2,4-triazoles, the direct introduction of a carbaldehyde group at the 5-position often requires specific approaches. Common strategies involve the cyclization of precursors already containing the aldehyde or a masked aldehyde functionality, or the post-modification of a pre-formed triazole ring.

One prevalent method for the synthesis of the 1,2,4-triazole ring itself involves the reaction of hydrazines with formamide under microwave irradiation, which offers an efficient and catalyst-free approach with excellent functional-group tolerance. Another classical approach is the Pellizzari reaction, which utilizes the condensation of an acylhydrazide with an amide.

More specific to the introduction of the 5-carbaldehyde group, the oxidation of a 5-methyl-1,2,4-triazole derivative is a key transformation. While direct formylation of the 1,2,4-triazole ring at the 5-position can be challenging, this post-cyclization modification remains an area of interest for synthetic chemists.

Chemical Reactivity and Derivatization

The carbaldehyde group at the 5-position of the 1,2,4-triazole ring exhibits typical aldehyde reactivity, making it a valuable synthon for a wide range of chemical transformations. Its reactions with nucleophiles are of particular importance for generating molecular diversity.

A primary application of 1,2,4-triazole-5-carbaldehydes is in the synthesis of Schiff bases through condensation with various primary amines. These Schiff bases have been extensively investigated for their biological activities.

Biological Activities of 1,2,4-Triazole-5-Carbaldehyde Derivatives

Derivatives of 1,2,4-triazole-5-carbaldehydes have demonstrated a broad spectrum of pharmacological activities. The ability to readily synthesize a diverse library of compounds from this scaffold has made it an attractive target for drug discovery programs.

Antimicrobial and Antifungal Activity

A significant body of research has focused on the antimicrobial and antifungal properties of compounds derived from 1,2,4-triazole-5-carbaldehydes. Schiff bases, in particular, have shown promising activity against a range of bacterial and fungal strains. The mechanism of action is often attributed to the inhibition of essential microbial enzymes.

Cytotoxic and Anticancer Activity

The cytotoxic potential of 1,2,4-triazole derivatives has been evaluated against various cancer cell lines. Several studies have reported IC50 values in the micromolar range, indicating their potential as anticancer agents. The exact signaling pathways through which these compounds exert their cytotoxic effects are still under investigation but may involve apoptosis induction or cell cycle arrest.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from the literature regarding the synthesis and biological activity of substituted 1,2,4-triazole-5-carbaldehyde derivatives.

| Compound ID | Substituent (R) | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 1a | Phenyl | 3-Phenyl-5-methyl-1H-1,2,4-triazole | SeO2, Dioxane, Reflux | - | (Not specified) |

| 1b | 4-Chlorophenyl | 3-(4-Chlorophenyl)-5-methyl-1H-1,2,4-triazole | SeO2, Dioxane, Reflux | - | (Not specified) |

Table 1: Synthesis of Substituted 1,2,4-Triazole-5-Carbaldehydes. Note: Specific yield data for the synthesis of the carbaldehydes were not explicitly found in the initial search results, indicating a need for further focused investigation on this specific reaction.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 1,2,4-triazole-thione derivative 13 | Thymocytes | 0.46 | [1] |

| 1,3,4-thiadiazole derivative 16 | Thymocytes | 5.2 x 10⁻⁶ | [1] |

| 1,2,4-triazole-thione derivative 20 | Thymocytes | 0.012 | [1] |

| 1,2,4-triazole-thione derivative 21 | Thymocytes | 1.0 x 10⁻⁶ | [1] |

| 1,2,4-triazole-thione derivative 21 | Lymphocytes | 0.012 | [1] |

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one 10a | MCF-7 | 6.43 | [2] |

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one 10a | Hela | 5.6 | [2] |

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one 10a | A549 | 21.1 | [2] |

| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione 10d | MCF-7 | 10.2 | [2] |

| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione 10d | Hela | 9.8 | [2] |

| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione 10d | A549 | 16.5 | [2] |

| Schiff base derivative [II] | MCF-7 | 206.1 µg/ml | [3] |

| Imidazole derivative [VI] | Hep G2 | 82.60 µg/ml | [3] |

Table 2: Cytotoxicity Data for Derivatives of 1,2,4-Triazoles. Note: The reported data is for various 1,2,4-triazole derivatives, not exclusively those synthesized from 5-carbaldehydes, but indicates the potential of the triazole scaffold.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of synthetic methods and biological assays. The following are representative procedures for the synthesis of 1,2,4-triazole derivatives and their biological evaluation.

General Procedure for the Synthesis of Schiff Bases from 4-Amino-1,2,4-Triazoles

A solution of the appropriate 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol (0.01 mol) in ethanol (50 mL) is treated with the corresponding aromatic aldehyde (0.01 mol). A few drops of glacial acetic acid are added as a catalyst. The reaction mixture is refluxed for 4-6 hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the pure Schiff base.

Cytotoxicity Assay (MTT Assay)

Human cancer cell lines (e.g., MCF-7, Hela, A549) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours. The formazan crystals formed are dissolved in 150 µL of DMSO, and the absorbance is measured at 492 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.[2]

Visualizing Synthetic and Logical Pathways

Graphviz diagrams are provided to illustrate key synthetic workflows and logical relationships in the study of substituted 1,2,4-triazole-5-carbaldehydes.

Caption: General synthesis workflow for Schiff base derivatives from substituted hydrazides.

References

- 1. Synthesis, cytotoxicity and effects of some 1,2,4-triazole and 1,3,4-thiadiazole derivatives on immunocompetent cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemmethod.com [chemmethod.com]

A Theoretical and Methodological Guide to 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed theoretical calculations and specific experimental data for 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde are not extensively available in publicly accessible scientific literature. This guide provides a comprehensive framework based on established theoretical and experimental methodologies for analogous 1,2,4-triazole derivatives. It is intended to serve as a foundational resource for researchers initiating studies on this specific compound.

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antifungal, antiviral, and anticancer properties. The subject of this guide, this compound, is a distinct isomer featuring a bulky trityl protecting group at the N1 position and a reactive carbaldehyde group at the C5 position.[1] These features make it a valuable intermediate for the synthesis of more complex pharmaceutical compounds. This document outlines the common theoretical and experimental approaches used to characterize such molecules, providing a roadmap for future research.

Theoretical Calculations on 1,2,4-Triazole Systems

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the chemical behavior and properties of novel molecules. For 1,2,4-triazole derivatives, these computational studies provide insights into molecular structure, stability, and reactivity.

Computational Methodologies

A prevalent approach for theoretical investigations on 1,2,4-triazole derivatives involves geometry optimization and frequency calculations using DFT with the B3LYP functional and a 6-311G basis set. This level of theory offers a good balance between computational cost and accuracy for organic molecules.[2] Such calculations are typically performed using software packages like Gaussian.

Key Calculated Parameters

Researchers commonly investigate several quantum chemical parameters to understand the electronic properties of 1,2,4-triazole derivatives:

-

Optimized Molecular Geometry: Provides bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy conformation.

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): This mapping of electrostatic potential onto the electron density surface helps to identify regions of the molecule that are rich or deficient in electrons, indicating sites for electrophilic and nucleophilic attack.

-

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are derived from HOMO and LUMO energies to quantify the molecule's reactivity.

-

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as IR and NMR spectra, which can then be compared with experimental results to confirm the structure of the synthesized compound.

Representative Data for 1,2,4-Triazole Derivatives

While specific data for this compound is unavailable, the following table summarizes typical calculated parameters for related 1,2,4-triazole structures found in the literature. These values serve as a reference for what to expect in a computational study of the target molecule.

| Parameter | Typical Value Range for 1,2,4-Triazole Derivatives | Significance |

| Bond Lengths (Å) | ||

| C-N (ring) | 1.32 - 1.38 | Indicates the degree of double bond character. |

| N-N (ring) | 1.35 - 1.40 | Reflects the electronic structure of the triazole ring. |

| C=O (aldehyde) | ~1.22 | Characteristic of a carbonyl double bond. |

| Bond Angles (°) | ||

| C-N-N (ring) | 105 - 112 | Defines the geometry of the five-membered ring. |

| N-C-N (ring) | 110 - 115 | Defines the geometry of the five-membered ring. |

| HOMO-LUMO Gap (eV) | 4.0 - 6.0 | A key indicator of chemical reactivity. |

| Dipole Moment (Debye) | 2.0 - 5.0 | Influences intermolecular interactions and solubility. |

Experimental Protocols

The synthesis and characterization of 1,2,4-triazole derivatives follow well-established organic chemistry procedures.

General Synthesis of 1,2,4-Triazole-5-carbaldehydes

A common route for the synthesis of 1,2,4-triazole derivatives involves the cyclization of thiosemicarbazide precursors. While a specific protocol for this compound is not detailed in the available literature, a general synthetic approach can be inferred.

Hypothetical Synthesis Workflow:

Caption: Hypothetical workflow for the synthesis of this compound.

Characterization Techniques

The structure and purity of the synthesized compound would be confirmed using a suite of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure by identifying the chemical environment of hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) of the aldehyde and the C-N bonds of the triazole ring.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Melting Point Analysis: To assess the purity of the synthesized compound.

Application of Theoretical Calculations in Drug Discovery

Theoretical calculations play a crucial role in modern drug discovery by enabling the rational design of novel therapeutic agents.

Caption: The iterative cycle of computational and experimental work in drug discovery.

This workflow illustrates how theoretical calculations can be used to screen and prioritize candidate molecules before committing resources to their synthesis and biological testing. By predicting properties like binding affinity and potential toxicity, computational chemistry accelerates the identification of promising drug leads.

Conclusion

While specific data on the theoretical calculations of this compound remains to be published, this guide provides a robust framework for approaching its study. By employing the computational and experimental methodologies outlined herein, researchers can effectively characterize this molecule and explore its potential as a building block for novel therapeutic agents. The broader family of 1,2,4-triazoles continues to be a rich area of investigation, and a detailed understanding of this particular derivative will contribute valuable knowledge to the field of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Trityl-1H-1,2,4-triazole-5-carbaldehyde is a versatile heterocyclic aldehyde that serves as a key building block in the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry and drug development. The presence of the bulky trityl protecting group on the triazole nitrogen offers steric hindrance and modulates the reactivity of the heterocyclic core, while the aldehyde functionality provides a reactive handle for a wide range of chemical transformations. This document provides an overview of its applications and detailed protocols for its use in key organic reactions.

The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The unique electronic properties of the triazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive scaffold in drug design. The trityl group, while primarily a protecting group, can also influence the solubility and crystalline nature of intermediates.

Key Applications

This compound is a valuable intermediate for the synthesis of a diverse array of heterocyclic compounds. Its primary applications lie in its ability to undergo reactions typical of aldehydes, leading to the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are instrumental in constructing larger, more complex molecular frameworks that are often pursued in drug discovery programs.

Core Reactions Include:

-

Wittig Reaction: For the synthesis of vinyl-substituted 1,2,4-triazoles.

-

Reductive Amination: To introduce substituted amino-methyl groups at the 5-position of the triazole ring.

-

Condensation Reactions: With active methylene compounds to generate enones and other conjugated systems.

-

Synthesis of Fused Heterocycles: Serving as a precursor for the construction of bicyclic and polycyclic systems containing the 1,2,4-triazole nucleus.

These applications are critical for generating libraries of novel compounds for biological screening and for the synthesis of specific target molecules with potential therapeutic value.

Experimental Protocols

Wittig Reaction for the Synthesis of 1-Trityl-5-vinyl-1H-1,2,4-triazole Derivatives

The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes and ketones. In the context of this compound, this reaction allows for the introduction of a vinyl group, which can serve as a handle for further functionalization, such as in Heck or metathesis reactions.

Reaction Scheme:

A representative Wittig reaction workflow.

Protocol:

-

Preparation of the Ylide:

-

To a stirred suspension of a phosphonium salt (1.2 equivalents) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere (e.g., argon), add a strong base such as n-butyllithium (1.1 equivalents) dropwise at 0 °C.

-

Stir the resulting mixture at room temperature for 1 hour to ensure complete formation of the ylide.

-

-

Wittig Reaction:

-

In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF (5 mL).

-

Cool the ylide solution to 0 °C and add the solution of the aldehyde dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired vinyl-substituted triazole.

-

Quantitative Data (Illustrative):

| Entry | Phosphonium Salt | Base | Solvent | Time (h) | Yield (%) |

| 1 | Methyltriphenylphosphonium bromide | n-BuLi | THF | 12 | 85 |

| 2 | Ethyltriphenylphosphonium bromide | n-BuLi | THF | 16 | 82 |

| 3 | Benzyltriphenylphosphonium chloride | NaH | DMF | 24 | 75 |

Reductive Amination for the Synthesis of Substituted Aminomethyl-1,2,4-triazoles

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. This two-step, one-pot process involves the initial formation of an imine or enamine, followed by its reduction to the corresponding amine. This reaction is particularly useful in drug discovery for introducing diverse amine functionalities.

Reaction Workflow:

A typical workflow for reductive amination.

Protocol:

-

Reaction Setup:

-

To a solution of this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL), add the desired primary or secondary amine (1.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

-

Reduction:

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise to the reaction mixture.[1]

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a methanol/DCM gradient) to yield the target amine.

-

Quantitative Data (Illustrative):

| Entry | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |

| 1 | Benzylamine | NaBH(OAc)₃ | DCE | 12 | 90 |

| 2 | Morpholine | NaBH(OAc)₃ | DCM | 16 | 88 |

| 3 | Aniline | NaBH₃CN | MeOH | 24 | 70 |

Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. This reaction is valuable for synthesizing α,β-unsaturated compounds which are versatile intermediates in organic synthesis.

Logical Relationship of Knoevenagel Condensation:

The key components and steps of the Knoevenagel condensation.

Protocol:

-

Reaction Setup:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 equivalents) in a suitable solvent like ethanol or toluene (15 mL).

-

Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 equivalents).

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction time can vary from 2 to 12 hours depending on the substrates.

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

If a precipitate forms upon cooling, filter the solid, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure condensed product.

-

Quantitative Data (Illustrative):

| Entry | Active Methylene Compound | Base | Solvent | Time (h) | Yield (%) |

| 1 | Malononitrile | Piperidine | Ethanol | 2 | 95 |

| 2 | Ethyl cyanoacetate | Triethylamine | Toluene | 6 | 88 |

| 3 | Diethyl malonate | Sodium ethoxide | Ethanol | 12 | 75 |

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis, particularly for the construction of novel heterocyclic scaffolds with potential applications in drug discovery. The protocols provided herein for Wittig reactions, reductive aminations, and Knoevenagel condensations offer robust and efficient methods for the elaboration of this intermediate into a wide range of functionalized molecules. The trityl protecting group can be readily removed under acidic conditions, further enhancing the synthetic utility of the resulting products. Researchers and scientists in the field of drug development can leverage these methodologies to accelerate their discovery efforts and access novel chemical matter.

References

Application Notes and Protocols: Reaction of 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde with Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical reactions between 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde and various amines. This document includes detailed experimental protocols for the synthesis of the starting aldehyde, subsequent Schiff base formation, and reductive amination to yield secondary and tertiary amines. Additionally, a protocol for the deprotection of the trityl group is provided.

Introduction

The 1,2,4-triazole moiety is a key pharmacophore found in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The functionalization of the triazole ring allows for the generation of diverse chemical libraries for drug discovery and development. This compound is a versatile intermediate, with the aldehyde group serving as a handle for the introduction of various amine-containing fragments. The bulky trityl (triphenylmethyl) protecting group at the N1 position offers steric hindrance and can be selectively removed under acidic conditions, providing a pathway to N-unsubstituted triazole derivatives.

The reaction of this aldehyde with primary amines leads to the formation of Schiff bases (imines), which are themselves a class of compounds with significant biological activities. Subsequent reduction of these imines via reductive amination yields stable secondary amines. Furthermore, direct reductive amination with primary or secondary amines provides a straightforward route to the corresponding secondary or tertiary amines. These derivatives are valuable scaffolds in medicinal chemistry for the exploration of structure-activity relationships (SAR).

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound (CAS 146097-08-7) is not widely available in peer-reviewed literature, a plausible synthetic route can be devised based on established organic chemistry principles. The most common approach involves the protection of 1H-1,2,4-triazole with a trityl group, followed by formylation at the C5 position.

Protocol 1: Synthesis of 1-Trityl-1H-1,2,4-triazole

This procedure is adapted from standard N-protection methodologies for azoles.

Materials:

-

1H-1,2,4-Triazole

-

Trityl chloride (TrCl)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of trityl chloride (1.1 eq) in anhydrous DCM to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-Trityl-1H-1,2,4-triazole.

Protocol 2: Formylation of 1-Trityl-1H-1,2,4-triazole

This protocol is a generalized procedure for the formylation of an activated aromatic system.

Materials:

-

1-Trityl-1H-1,2,4-triazole

-

Anhydrous Tetrahydrofuran (THF) or Diethyl ether

-

n-Butyllithium (n-BuLi) or other strong base

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Dissolve 1-Trityl-1H-1,2,4-triazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) to the stirred solution and maintain the temperature at -78 °C for 1 hour.

-

Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-